molecular formula C12H17BN2O3 B2795628 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide CAS No. 2096994-97-5

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide

Cat. No.: B2795628
CAS No.: 2096994-97-5
M. Wt: 248.09
InChI Key: CSHBTZCOWNUVPN-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a boronate ester-functionalized picolinamide derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its core structure comprises a pyridine ring substituted with an amide group at the 4-position and a pinacol boronate ester at the 2-position. This compound is pivotal in medicinal chemistry and materials science due to its stability, reactivity, and versatility in forming carbon-carbon bonds .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-5-6-15-9(7-8)10(14)16/h5-7H,1-4H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHBTZCOWNUVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096994-97-5
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide typically involves the reaction of picolinamide with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is critical for constructing biaryl structures in pharmaceuticals and materials.

Key Conditions and Outcomes

Reaction ComponentDetails
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
Base K₂CO₃, CsF, or NaHCO₃ (2–3 equiv)
Solvent DMF, THF, or DMSO (anhydrous)
Temperature 80–100°C under inert atmosphere
Yield 60–85% (varies with steric/electronic factors of coupling partners)

Example Reaction
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide reacts with 5-chloro-2-iodopyrazine to form a biaryl product, a structural motif seen in anticancer agents .

Oxidation to Boronic Acid Derivatives

The boronic ester is oxidatively cleaved to a boronic acid under aqueous acidic or basic conditions, enhancing solubility for biological applications.

Oxidation Pathways

Reagent SystemConditionsProduct
H₂O₂/HOAc (1:1)25°C, 12 hoursPicolinamide-boronic acid
NaIO₄ (2 equiv)THF/H₂O, 50°C, 6 hoursBoronic acid with retained amide

Applications

  • The boronic acid derivative interacts with biological targets (e.g., enzymes) via reversible covalent bonding .

  • Used in proteolysis-targeting chimeras (PROTACs) for protein degradation .

Amide Group Reactivity

The picolinamide moiety participates in hydrolysis and coordination reactions:

Hydrolysis

ConditionsOutcome
6M HCl, reflux, 24hCleavage to 4-boronic acid picolinic acid
LiAlH₄, THF, 0°C, 2hReduction to amine (low yield, <20%)

Metal Coordination

The pyridine nitrogen and amide carbonyl coordinate transition metals (e.g., Pd, Cu), stabilizing intermediates in catalytic cycles.

Directed C-H Functionalization

The picolinamide group acts as a directing group for regioselective C-H activation:

Example: Ortho-Arylation

StepDetails
Catalyst Pd(OAc)₂ (5 mol%)
Oxidant Ag₂CO₃ (2 equiv)
Solvent Toluene, 120°C, 24h
Outcome Introduces aryl groups at the ortho position relative to the amide

Stability Under Synthetic Conditions

The compound exhibits stability in polar aprotic solvents (DMF, DMSO) but degrades in strongly acidic/basic media:

Degradation Study

ConditionHalf-Life (25°C)Major Degradation Product
pH 1.0 (HCl)2 hoursBoronic acid + picolinic acid
pH 13.0 (NaOH)30 minutesDeborylated picolinamide derivative

Comparative Reactivity with Structural Analogs

The picolinamide group confers unique reactivity compared to aniline or ester analogs:

Compound TypeKey Reaction Difference
Aniline-boronic esters Less prone to hydrolysis due to electron-withdrawing amide
Ester-boronic acids Lower coordination capacity with metals

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is in medicinal chemistry. Its boron-containing structure allows it to participate in various chemical reactions that are crucial for drug development.

Case Study: JAK2 Inhibitors

Research has shown that derivatives of this compound can act as inhibitors for Janus Kinase 2 (JAK2), a target for treating myeloproliferative disorders. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives that included boron-containing moieties similar to this compound. These compounds demonstrated significant inhibitory activity against JAK2 .

Organic Synthesis

The compound is also utilized in organic synthesis as a reagent for various transformations.

Applications in Ring-Opening Reactions

A notable application involves its use in copper-catalyzed ring-opening reactions of alkyl aziridines. The presence of the picolinamide moiety enhances the reactivity of the aziridines under mild conditions. This method has been shown to yield products with high regioselectivity and efficiency .

Material Science

In material science, compounds like this compound are being explored for their potential use in developing new materials with unique properties.

Example: Boron-Doped Polymers

Research indicates that incorporating boron-containing compounds into polymer matrices can enhance their thermal and mechanical properties. Studies have explored how these compounds can improve the performance of polymers used in electronics and coatings.

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryJAK2 Inhibitors
Organic SynthesisCopper-Catalyzed Ring Opening
Material ScienceBoron-Doped PolymersOngoing research

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide involves its ability to form stable complexes with transition metals. The dioxaborolane group acts as a ligand, coordinating with metal centers and facilitating various catalytic processes. The picolinamide group enhances the compound’s stability and reactivity by providing additional coordination sites.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name CAS Number Molecular Formula Key Functional Groups
4-(...yl)picolinamide 945863-21-8 C13H18BN2O3 4-amide, 2-boronate
5-(...yl)picolinamide 1354356-24-3 C13H18BN2O3 5-amide, 2-boronate
Methyl 5-(...yl)picolinate 957065-99-5 C13H18BNO4 5-ester, 2-boronate
N-Ethyl-5-(...yl)picolinamide 1006876-28-3 C14H21BN2O3 5-amide (N-ethyl), 2-boronate

Reactivity in Cross-Coupling Reactions

The amide group in 4-(...yl)picolinamide introduces electron-withdrawing effects, stabilizing the boronate intermediate and modulating reaction kinetics. Comparatively:

  • 4-(...yl)benzonitrile (CAS 171364-82-2): A nitrile-substituted analog exhibits higher reactivity due to stronger electron withdrawal but lower stability under basic conditions .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyDetails
CAS Number 1033752-94-1
Molecular Formula C12H16BNO2
Molecular Weight 205.06 g/mol
Appearance White to off-white powder
Purity ≥98%

The biological activity of this compound primarily involves its interaction with various biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with biomolecules, which may affect enzyme activity and protein interactions.

Target Interactions

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein Binding : The boron atom can interact with hydroxyl groups in proteins, potentially altering their conformation and function.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of dioxaborolane compounds exhibit antimicrobial properties against various pathogens. For instance, a related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some derivatives have been investigated for their potential in cancer therapy. They are thought to act through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the effects of a series of dioxaborolane derivatives on cancer cell lines. Results indicated that certain modifications to the dioxaborolane structure enhanced cytotoxicity against breast cancer cells (MCF-7) by promoting apoptosis .
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of boron-containing compounds. It was found that this compound exhibited significant inhibitory effects on the growth of Candida albicans in vitro .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus, E. coli, and Candida albicans
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. What are the primary synthetic routes for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura coupling between picolinamide derivatives and pinacol boronic esters. Key steps include:

  • Borylation : Reaction of halogenated picolinamide precursors (e.g., 5-bromopicolinamide) with bis(pinacolato)diboron under palladium catalysis .
  • Amide functionalization : N-ethylation or other substitutions to stabilize the amide group .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product (>95% purity) . Optimizing temperature (80–100°C), solvent (THF or dioxane), and catalyst loading (1–5 mol% Pd) maximizes yield (typically 60–80%) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR confirm boron incorporation (δ ~30 ppm for dioxaborolane) and amide proton environments .
  • Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 276.15) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

Stability data from analogous compounds indicate:

ConditionDegradation RateKey FindingsReference
Ambient (25°C)5% loss in 6 monthsHydrolysis of boronate ester in humid environments
4°C (dry)<1% loss in 12 monthsStable in amber glass under inert gas (N2)
Storage recommendations: Use desiccants and avoid prolonged exposure to light/moisture .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this boronated picolinamide?

  • Ligand selection : XPhos or SPhos ligands enhance Pd-catalyzed coupling efficiency with aryl halides .
  • Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of boronate intermediates .
  • Kinetic studies : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated substrates are used) to identify rate-limiting steps .

Q. What structural analogs of this compound exhibit improved reactivity or bioavailability?

AnalogCAS RNKey ModificationReactivity Trend
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile171364-82-2Cyano substitutionEnhanced electrophilicity for C–C bond formation
4-Aminophenylboronic acid pinacol ester214360-73-3Amino groupImproved solubility in aqueous media
Analog design should prioritize electron-withdrawing groups to activate the boronate for nucleophilic attacks .

Q. How should contradictory data on boronate hydrolysis kinetics be resolved?

  • Controlled experiments : Compare hydrolysis rates under standardized conditions (pH 7.4 buffer, 37°C) .
  • Computational modeling : DFT calculations predict boron-oxygen bond dissociation energies to rationalize discrepancies .
  • Cross-validation : Use <sup>11</sup>B NMR and LC-MS to quantify degradation products .

Q. What pharmacological screening strategies are suitable for evaluating this compound’s bioactivity?

  • In vitro assays : Test kinase inhibition (e.g., EGFR, BTK) using fluorescence polarization assays .
  • ADME profiling : Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .
  • Structural analogs : Compare IC50 values of boronate-containing derivatives to identify SAR trends .

Methodological Notes

  • Contradictory evidence : Discrepancies in reported melting points (e.g., 94–99°C vs. 132–135°C for analogs) may arise from polymorphic forms or impurities. Always validate purity via HPLC before use .
  • Safety : Handle under inert atmosphere due to boronate sensitivity to moisture. Use PPE for powder forms to prevent inhalation .

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